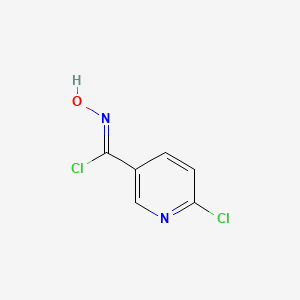
N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride
描述
N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxyl group, a chlorine atom, and a carbonimidoyl chloride group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride typically involves the reaction of 2-chloropyridine with hydroxylamine and a suitable chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The use of continuous flow reactors could also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonimidoyl chloride group to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized pyridine derivatives.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and interactions due to its reactive functional groups.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
作用机制
The mechanism of action of N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride involves its interaction with molecular targets through its reactive functional groups. The hydroxyl group can form hydrogen bonds, while the carbonimidoyl chloride group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects.
相似化合物的比较
2-chloropyridine: Lacks the hydroxyl and carbonimidoyl chloride groups, making it less reactive.
N-hydroxy-2-pyridone: Contains a hydroxyl group but lacks the chlorine and carbonimidoyl chloride groups.
5-chloropyridine-2-carbonitrile: Contains a chlorine atom and a nitrile group but lacks the hydroxyl and carbonimidoyl chloride groups.
Uniqueness: N-hydroxy-(2-chloropyridine)-5-carbonimidoyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both a hydroxyl group and a carbonimidoyl chloride group on the pyridine ring allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
属性
IUPAC Name |
(3Z)-6-chloro-N-hydroxypyridine-3-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-2-1-4(3-9-5)6(8)10-11/h1-3,11H/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPBNVZSXIESTL-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=NO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C(=N/O)/Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


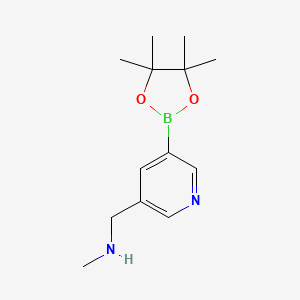
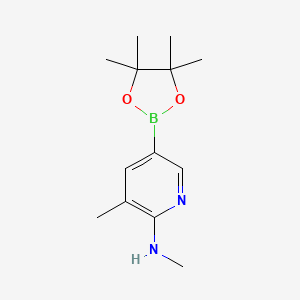

![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)

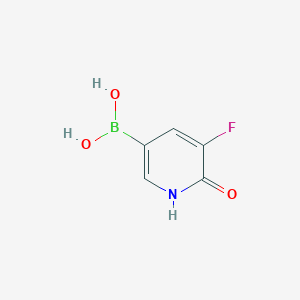
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)
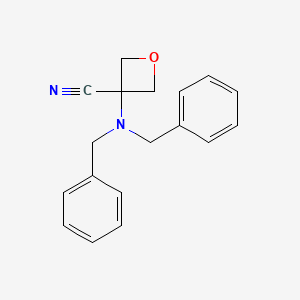
![2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1398728.png)
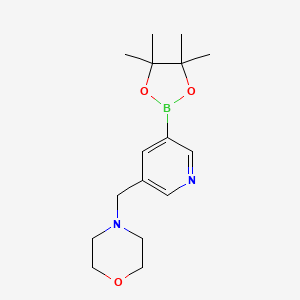
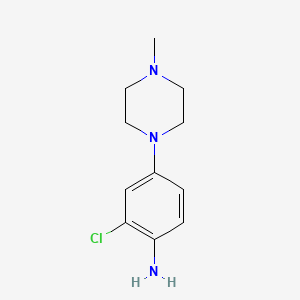
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
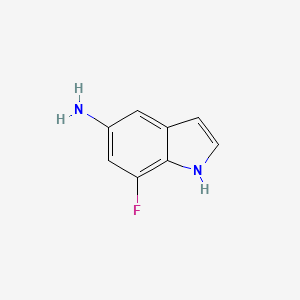
![5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1398735.png)
